molecular formula C20H13BrClNO3S B5254879 (5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5254879
M. Wt: 462.7 g/mol
InChI Key: JSQKWCXUGOVHCB-WOJGMQOQSA-N
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Description

(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a brominated benzylidene group, and a chlorobenzyl ether moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-halo carbonyl compound under basic conditions to form the thiazolidine ring.

    Etherification: The chlorobenzyl ether group is introduced by reacting the appropriate chlorobenzyl alcohol with the intermediate compound under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond and forming the corresponding alkane derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential applications in materials science and pharmaceuticals.

Biology:

  • It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine:

  • The compound is being explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry:

  • In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

    (5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives, such as:

Uniqueness:

  • The unique structural features of this compound, such as the brominated benzylidene group and the chlorobenzyl ether moiety, distinguish it from other thiazolidinediones. These features may contribute to its distinct biological activities and potential applications in various fields.

Properties

IUPAC Name

(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClNO3S/c1-2-9-23-19(24)18(27-20(23)25)11-14-10-15(21)7-8-17(14)26-12-13-5-3-4-6-16(13)22/h1,3-8,10-11H,9,12H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQKWCXUGOVHCB-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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